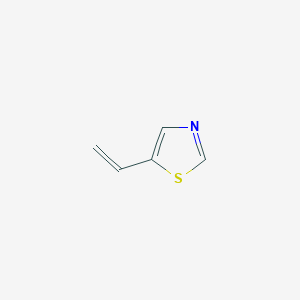

5-vinylthiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethenyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NS/c1-2-5-3-6-4-7-5/h2-4H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZMYFESRCUFULU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CN=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952338-87-3 | |

| Record name | 5-ethenyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Heterocyclic Chemistry

5-Vinylthiazole is a heterocyclic compound featuring a five-membered aromatic ring containing both a sulfur and a nitrogen atom, which defines it as a thiazole (B1198619). wikipedia.orgresearchgate.net The key structural feature is a vinyl group (-CH=CH₂) attached to the carbon at the 5-position of the thiazole ring. This combination of an aromatic, electron-rich heterocyclic system and a reactive vinyl substituent suggests a unique chemical profile with potential for diverse applications.

The thiazole ring itself is a stable aromatic system, a structural component found in numerous biologically active molecules, including the essential vitamin thiamine (B1217682) (B1). wikipedia.orgpharmaguideline.com The electronic properties of the thiazole ring are well-documented; the nitrogen atom acts as a proton acceptor (a base), while the carbon atoms of the ring have varying electron densities. pharmaguideline.com Specifically, the C2 position is the most electron-deficient, making it susceptible to deprotonation, whereas the C5 position is comparatively electron-rich, rendering it a prime site for electrophilic substitution reactions. pharmaguideline.com

The presence of the vinyl group at this C5 position is particularly significant. The vinyl group is a versatile functional handle, well-known for its participation in a wide array of chemical transformations, most notably polymerization reactions. smolecule.com This makes this compound, hypothetically, a valuable monomer for the synthesis of novel polymers with integrated thiazole units, potentially conferring unique thermal, electronic, or biological properties to the resulting materials. The vinyl group's reactivity also allows for other addition and substitution reactions, opening avenues for further functionalization.

While extensive research exists for the broader thiazole family, specific and detailed studies focusing exclusively on the unsubstituted this compound are notably scarce in publicly accessible scientific literature. Much of the available research on vinylthiazoles centers on substituted derivatives, such as 4-methyl-5-vinylthiazole (B145775) and 2,4-dimethyl-5-vinylthiazole (B1588115). smolecule.comnih.govthegoodscentscompany.com

| Compound Name | Molecular Formula | Key Structural Features | Primary Research Area |

|---|---|---|---|

| This compound | C₅H₅NS | Unsubstituted thiazole ring with a vinyl group at the C5 position. | Limited direct research; potential as a monomer. |

| 4-Methyl-5-vinylthiazole | C₆H₇NS | Methyl group at C4, vinyl group at C5. nih.gov | Flavor and fragrance industry, corrosion inhibition. nih.goveuropa.eu |

| 2,4-Dimethyl-5-vinylthiazole | C₇H₉NS | Methyl groups at C2 and C4, vinyl group at C5. thegoodscentscompany.com | Flavoring agent, polymer chemistry. smolecule.com |

| Thiazole | C₃H₃NS | Parent five-membered heterocyclic ring. wikipedia.org | Core structure in medicinal chemistry and natural products. pharmaguideline.commdpi.com |

Current Research Landscape and Emerging Trends

The research landscape for vinylthiazoles is primarily driven by their applications as monomers for specialty polymers and as key components in flavor and fragrance chemistry. Although direct research on 5-vinylthiazole is limited, analysis of its substituted analogues reveals significant trends.

A major area of investigation is polymerization. The vinyl group on the thiazole (B1198619) ring can undergo free-radical polymerization to create poly(vinylthiazole)s. smolecule.com These polymers are of interest for their potential use in materials science, where the thiazole unit can impart specific properties such as thermal stability or the ability to coordinate with metals. Research into the polymerization of compounds like 2,4-dimethyl-5-vinylthiazole (B1588115) has demonstrated the feasibility of creating such materials. smolecule.com An emerging trend in this area is the development of functional polymers for advanced applications, such as conductive materials or platforms for catalysts.

In the realm of organic synthesis, thiazole derivatives are crucial building blocks. nih.govorganic-chemistry.org The reactivity of the vinyl group allows it to be a precursor for a variety of other functional groups, expanding the synthetic utility of the molecule. For instance, cross-metathesis reactions involving the vinyl group have been used to incorporate thiazoles into complex natural products.

Another significant trend is the application of thiazole-containing compounds in biological and medicinal chemistry. The thiazole nucleus is a well-established pharmacophore present in a wide range of approved drugs, noted for its antimicrobial, anti-inflammatory, and anticancer activities. mdpi.comnih.gov While research has not specifically focused on this compound in this context, the development of novel thiazole derivatives for therapeutic use is a highly active field.

| Research Area | Key Vinylthiazole Derivative(s) | Description of Research | Emerging Trend |

|---|---|---|---|

| Polymer Chemistry | 2,4-Dimethyl-5-vinylthiazole | Studied as a monomer for creating specialty polymers via free-radical polymerization. smolecule.com | Development of functional and smart polymers for electronics and catalysis. |

| Flavor & Fragrance | 4-Methyl-5-vinylthiazole (B145775) | Used as a flavoring agent due to its nutty and musty notes. nih.gov | Focus on natural and sustainable ingredient sources and production methods. |

| Materials Science | 4-Methyl-5-vinylthiazole | Investigated for potential use as a corrosion inhibitor for metals. | Design of advanced protective coatings and smart materials. |

| Medicinal Chemistry | General Thiazole Scaffolds | The thiazole ring is a core component in many drugs with diverse biological activities. researchgate.netmdpi.comrsc.org | Rational drug design and synthesis of novel thiazole-based therapeutic agents. |

Scope and Objectives of the Academic Review

Advanced Spectroscopic Elucidation Techniques

Microwave Spectroscopy for Rotational Analysis and Conformational Assignment

Microwave spectroscopy is a powerful technique for high-resolution rotational analysis, enabling the determination of precise molecular structures, including bond lengths, bond angles, and conformational preferences.

Pulsed molecular jet Fourier transform microwave spectroscopy has been instrumental in characterizing vinylthiazoles. Studies on compounds like 4-methyl-5-vinylthiazole (B145775) have employed this technique to record spectra in the frequency range of 2.0 to 26.5 GHz researchgate.netresearchgate.nettandfonline.com. This method's high sensitivity and resolution allow for the accurate determination of rotational constants, which are fundamental parameters for elucidating molecular geometry and identifying specific conformers nih.gov. For instance, the anti-conformer has been identified as the prevalent form for 4-methyl-5-vinylthiazole researchgate.nettandfonline.com. The ability to resolve complex spectral patterns, including those arising from internal molecular motions and nuclear quadrupole coupling, makes this technique invaluable for detailed structural studies researchgate.netresearchgate.nettandfonline.com.

The presence of the 14N nucleus within the thiazole ring leads to nuclear quadrupole coupling, which manifests as hyperfine structure in microwave spectra researchgate.netresearchgate.nettandfonline.commdpi.comaip.org. Analyzing these hyperfine splittings provides critical insights into the electronic environment around the nitrogen atom, aiding in the refinement of molecular structure and conformational assignments researchgate.nettandfonline.com. For 4-methyl-5-vinylthiazole, resolved hyperfine structures from 14N nuclear quadrupole coupling have been analyzed, yielding specific quadrupole coupling constants: χaa = −3.545(13) MHz, χbb − χcc = −1.563(24) MHz, and |χab| = 1.76(11) MHz researchgate.nettandfonline.com. Similar analyses on related compounds, such as benzothiazole (B30560), highlight the significance of 14N quadrupole coupling in characterizing nitrogen-containing heterocycles mdpi.com. Microwave spectroscopy has also been used to determine the barrier to methyl internal rotation in 4-methyl-5-vinylthiazole, which was found to be 107.0901(7) cm⁻¹ researchgate.nettandfonline.com.

Table 1: Microwave Spectroscopy Data for 4-Methyl-5-vinylthiazole

| Parameter | Value (cm⁻¹) / (MHz) | Reference |

|---|---|---|

| Barrier to methyl internal rotation | 107.0901(7) | researchgate.nettandfonline.com |

| χaa (14N quadrupole coupling) | −3.545(13) | researchgate.nettandfonline.com |

| χbb − χcc (14N quadrupole coupling) | −1.563(24) | researchgate.nettandfonline.com |

Nuclear Magnetic Resonance Spectroscopy (1H-NMR, 13C-NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H and 13C NMR, is a fundamental technique for confirming the structure of vinylthiazoles. These methods provide detailed information about the chemical environment and connectivity of atoms within the molecule ekb.egmdpi.com.

In 1H NMR spectra, the protons of the vinyl group typically resonate in the chemical shift range of δ 5.2–6.8 ppm . Protons directly attached to the thiazole ring exhibit distinct chemical shifts, influenced by the ring's electronic properties and substituents. For instance, in related vinylthiazole derivatives, thiazole ring protons have been observed in the δ 7.3–7.7 ppm region researchgate.net. The presence of substituents, such as a methyl group in 4-methyl-5-vinylthiazole, introduces additional signals in the aliphatic region of the spectrum guidechem.comhmdb.ca.

13C NMR spectroscopy complements 1H NMR by providing information about the carbon skeleton. The chemical shifts of the vinyl carbons, thiazole ring carbons, and any substituent carbons are sensitive to their electronic environments and hybridization states, facilitating unambiguous structural assignments researchgate.net. Studies on vinylthiazole units have reported characteristic 13C chemical shifts for these different carbon types researchgate.net. NMR is routinely used for the structural confirmation of compounds like 4-methyl-5-vinylthiazole guidechem.comtcichemicals.com.

Table 2: Representative 1H NMR Data for Vinylthiazoles

| Proton Type | Chemical Shift (δ, ppm) | Notes | Reference |

|---|---|---|---|

| Vinyl group (CH=) | 5.2–6.8 | Characteristic for vinyl protons | |

| Vinyl group (=CH₂) | 5.2–6.8 | Characteristic for vinyl protons | |

| Thiazole Ring (H-4) | ~7.74 | Example for a vinylthiazole derivative | researchgate.net |

| Thiazole Ring (H-5) | ~7.37 | Example for a vinylthiazole derivative | researchgate.net |

Vibrational Spectroscopy (FT-IR, Vapor Phase IR) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and vapor phase Infrared (IR) spectroscopy, serves as a powerful method for molecular fingerprinting, yielding characteristic absorption bands unique to a molecule's structure and functional groups cas.czresearchgate.netcdnsciencepub.com. For vinylthiazoles, key vibrational modes include those associated with the vinyl substituent and the thiazole heterocyclic core.

The stretching vibration of the vinyl group's carbon-carbon double bond (C=C) is typically observed in the infrared spectrum, often around 1640 cm⁻¹ . Characteristic C-N stretching vibrations within the thiazole ring are also identifiable, commonly found near 1250 cm⁻¹ . Furthermore, the spectra contain bands corresponding to ring breathing modes, C-H stretching, and bending vibrations of both the vinyl moiety and the thiazole ring, collectively providing a distinctive spectral signature for identification and structural verification cas.czresearchgate.netcdnsciencepub.com.

Table 3: Characteristic FT-IR Absorption Frequencies for Vinylthiazoles

| Functional Group/Bond | Absorption Frequency (cm⁻¹) | Notes | Reference |

|---|---|---|---|

| C=C (Vinyl Stretch) | ~1640 | Characteristic of the vinyl group | |

| C-N (Thiazole Ring) | ~1250 | Characteristic of the thiazole ring |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-resolution mass spectrometry (HRMS) is indispensable for accurately determining the molecular weight and elemental composition of vinylthiazoles ekb.egmdpi.comresearchgate.net. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for volatile compounds like vinylthiazoles europa.euufmg.brresearchgate.net. The molecular ion peak (M⁺) in the mass spectrum provides the mass-to-charge ratio (m/z) corresponding to the intact molecule. For 4-methyl-5-vinylthiazole, the exact mass has been determined to be approximately 125.02992040 Da nih.gov. GC-MS analysis of related compounds, such as 5-ethenyl-4-methyl-1,3-thiazole (which is 4-methyl-5-vinylthiazole), shows a prominent peak at m/z 125, indicative of the molecular ion spectrabase.com. Fragmentation patterns observed in mass spectra can also offer valuable structural insights, revealing characteristic losses or rearrangements of molecular fragments ekb.egmdpi.comresearchgate.net.

Table 4: Mass Spectrometry Data for 4-Methyl-5-vinylthiazole

| Parameter | Value (Da) / (m/z) | Notes | Reference |

|---|---|---|---|

| Exact Molecular Mass | 125.02992040 | Calculated for C₆H₇NS | nih.gov |

Compound List

this compound

4-methyl-5-vinylthiazole

Thiazole

Benzothiazole

X-ray Photoelectron Spectroscopy for Intermolecular Interactions in Polymeric Systems

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition and chemical state of the elements within the top few nanometers of a material. In the context of polymeric systems incorporating vinylthiazole units, XPS can provide insights into the nature of intermolecular interactions by revealing changes in the electronic structure of the constituent atoms. While direct studies explicitly detailing "intermolecular interactions" via XPS on this compound polymers are not extensively documented in readily accessible literature, XPS is broadly employed to characterize the surface chemistry and chemical states of polymers. For instance, XPS can differentiate between various chemical environments of atoms within a polymer chain, such as the nitrogen and sulfur atoms in the thiazole ring, or the carbon atoms in the vinyl group. Changes in the binding energies of these core electrons can be indicative of electron transfer or polarization effects arising from intermolecular forces, such as hydrogen bonding or dipole-dipole interactions, particularly in copolymers or blends where this compound is present. Analyzing shifts in C 1s, N 1s, and S 2p peaks can help infer the local electronic environment and, by extension, the nature of interactions at the polymer surface.

Molecular Structure and Conformational Dynamics

Investigation of Internal Rotation Barriers (e.g., Methyl Group in 4-Methyl-5-vinylthiazole)

The investigation of internal rotation barriers is crucial for understanding the flexibility and preferred conformations of molecules. For vinylthiazole derivatives, such as 4-methyl-5-vinylthiazole, the rotation around single bonds, particularly the methyl group attached to the thiazole ring, can be studied using computational methods like Density Functional Theory (DFT) or experimentally via Nuclear Magnetic Resonance (NMR) spectroscopy. DFT calculations can predict the potential energy surface associated with rotation, identifying transition states and local minima that correspond to different rotamers. These barriers dictate the energy required to interconvert between conformers. While specific quantitative data for the methyl group rotation in 4-methyl-5-vinylthiazole is not broadly published, studies on similar heterocyclic systems suggest that the electronic effects of the thiazole ring and steric hindrance play significant roles in determining these barriers. Typically, such barriers are in the range of a few to tens of kJ/mol, influencing the dynamic behavior of the molecule at various temperatures.

Conformational Isomerism and Conformer Analysis

Conformational isomerism refers to the existence of different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, potential conformational variations arise primarily from the rotation of the vinyl group around the C5-C(vinyl) bond. Computational methods, including molecular mechanics and quantum chemical calculations (e.g., DFT), are instrumental in identifying and analyzing these conformers. These analyses typically involve scanning the potential energy surface as a function of the dihedral angle of rotation. The results can reveal stable conformers, their relative energies, and the energy barriers separating them. For this compound, one might expect to find conformers where the vinyl group is oriented in different positions relative to the thiazole ring, influenced by electronic interactions and steric factors. The analysis aims to map out the accessible conformational space and determine the population of each conformer at a given temperature.

Reactivity Profiles and Mechanistic Investigations of 5 Vinylthiazoles

Cycloaddition Reactions

[3+2] Cycloaddition Reactions

Photoinduced Triiodide-Mediated Cycloadditions

Photoinduced triiodide-mediated reactions have emerged as a powerful tool for constructing complex cyclic structures from alkenes. In the context of 5-vinylthiazoles, studies have demonstrated their participation in [3+2] cycloaddition reactions mediated by photoinduced triiodide species. For instance, the reaction between N-tosyl aziridines and vinylthiazole derivatives, such as 4-methyl-5-vinylthiazole (B145775), under photoirradiation in the presence of a triiodide source, leads to the formation of pyrrolidine (B122466) ring systems rsc.org. These reactions typically involve the generation of reactive intermediates under light, facilitating the cycloaddition process. The mechanism often involves the formation of radical species or ionic intermediates, driven by the photoexcitation of the triiodide ion or related iodine species, which then engage with the alkene and the aziridine (B145994) to form the cycloadduct rsc.orgnih.gov.

Substrate Scope and Diastereoselectivity

The substrate scope for photoinduced triiodide-mediated cycloadditions involving vinylthiazoles has been explored, demonstrating the compatibility of the thiazole (B1198619) moiety with these reaction conditions. In a study involving N-tosyl aziridines and 4-methyl-5-vinylthiazole, the reaction yielded substituted pyrrolidines with varying degrees of diastereoselectivity rsc.org. The specific diastereomeric ratio (d.r.) observed for the major diastereomer was reported to be 5.6:1 in one instance and 1.9:1 in another, depending on the precise reaction conditions and the specific N-tosyl aziridine used. This indicates that while the reaction proceeds, the control over stereochemistry can be influenced by the substituents on both the aziridine and the vinylthiazole. Other vinylarenes and heteroarenes have also been shown to participate in similar reactions, highlighting the general applicability of this methodology to vinyl-substituted heterocycles acs.org.

Table 1: Photoinduced Triiodide-Mediated [3+2] Cycloaddition of N-Tosyl Aziridines with 4-Methyl-5-vinylthiazole

| N-Tosyl Aziridine | Solvent | Reaction Time | Yield (%) | Diastereomeric Ratio (d.r.) |

| N-Tosyl aziridine | NMP | 8 h | 83 | 5.6:1 |

| N-Tosyl aziridine | NMP | 8 h | 83 | 1.9:1 |

Note: NMP refers to N-methyl-2-pyrrolidone. Specific details of the N-tosyl aziridines used are not fully detailed in the source for all entries.

Addition and Functionalization Reactions of the Vinyl Moiety

The vinyl group in 5-vinylthiazoles is a highly reactive functional handle, amenable to a wide array of addition and functionalization reactions.

Regiochemical Control in Electrophilic and Nucleophilic Additions

The vinyl moiety of 5-vinylthiazoles can undergo both electrophilic and nucleophilic addition reactions. Electrophilic additions typically involve the attack of an electrophile on the π-electron system of the double bond, often leading to the formation of a carbocation intermediate. The regiochemistry of these additions is governed by factors that stabilize the intermediate, such as Markovnikov's rule, where the electrophile adds to the carbon atom that can better support a positive charge csbsju.edu. Conversely, nucleophilic additions involve the attack of a nucleophile on an electron-deficient double bond. The thiazole ring itself can influence the electronic distribution of the vinyl group, potentially directing the regiochemical outcome of these additions. For example, in cycloaddition reactions with electron-deficient dienophiles like nitroalkenes, the regioselectivity is influenced by the electronic nature of the thiazole ring and its substituents, as well as the specific reaction pathway, which can involve polar or radical intermediates acs.orgwikipedia.org.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Phosphonyldifluoromethylation)

Palladium-catalyzed cross-coupling reactions offer efficient pathways for functionalizing the vinyl group of 5-vinylthiazoles. A notable example is the palladium-catalyzed phosphonyldifluoromethylation of alkenes using bromodifluoromethylphosphonate. This reaction has been successfully applied to 4-methyl-5-vinylthiazole, demonstrating its utility as a substrate for introducing the phosphonyldifluoromethyl group. The reaction typically employs palladium catalysts, such as Pd(PhCN)₂Cl₂, in conjunction with phosphine (B1218219) ligands like Xantphos, and is often carried out at elevated temperatures (e.g., 120 °C) in solvents like 1,2-dichloroethane (B1671644) (DCE) rsc.org. The mechanism is believed to involve a Heck-type coupling, where the phosphonyl difluoromethyl radical is generated and adds to the alkene rsc.orgnobelprize.orglibretexts.org.

Table 2: Palladium-Catalyzed Phosphonyldifluoromethylation of 4-Methyl-5-vinylthiazole

| Substrate | Reagent | Catalyst/Ligand | Solvent | Temperature (°C) | Yield (%) |

| 4-Methyl-5-vinylthiazole | Bromodifluoromethylphosphonate | Pd(PhCN)₂Cl₂ / Xantphos | DCE | 120 | 83 |

Note: Specific conditions may vary; the table presents representative findings from the literature.

Furthermore, vinylthiazole derivatives have been shown to participate in other palladium-catalyzed cross-coupling reactions, such as denitrative alkenylation, where an electron-deficient vinyl thiazole derivative coupled satisfactorily with lactam-tethered nitrostyrenes rsc.org.

Thioesterification Reactions Catalyzed by Poly(vinylthiazolium) Systems

Poly(vinylthiazolium) systems, derived from the polymerization of vinylthiazole monomers, have been developed as efficient precatalysts for thioesterification reactions. Specifically, poly(3,4-dimethyl-5-vinylthiazolium) in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) acts as a recyclable organocatalyst for the thioesterification of aldehydes with thiols researchgate.net. This system demonstrates excellent catalytic activity and can be reused multiple times without a significant loss of performance. The reaction typically requires an oxidant, such as phenazine, to facilitate the catalytic cycle. The poly(vinylthiazolium) precatalyst, when activated by a base like DBU, likely generates an N-heterocyclic carbene (NHC) species in situ, which then catalyzes the thioester formation researchgate.netacs.orgtandfonline.com.

Table 3: Poly(vinylthiazolium)-Catalyzed Thioesterification of Aldehydes with Thiols

| Precatalyst | Co-catalyst/Base | Oxidant | Substrates (Aldehyde + Thiol) | Reusability (Cycles) | General Outcome |

| Poly(3,4-dimethyl-5-vinylthiazolium) | DBU | Phenazine | Aldehydes + Thiols | ≥10 | High activity |

Note: DBU is 1,8-diazabicyclo[5.4.0]undec-7-ene.

Oligomerization and Polymerization Mechanisms

5-Vinylthiazole and its derivatives can undergo polymerization, leading to polymers with thiazole units in the backbone or as pendant groups. For example, partially quaternized polymers of 4-vinylthiazole and 5-vinyl-4-methylthiazole have been synthesized by reacting the corresponding poly(vinylthiazoles) with methyl iodide researchgate.net. These polymers have been shown to act as catalysts in certain organic transformations, such as the conversion of furfural (B47365) to furoin (B1674284) researchgate.net.

The polymerization of vinyl monomers like vinylthiazoles can proceed through various mechanisms, including radical, cationic, anionic, or coordination polymerization, depending on the initiator and reaction conditions libretexts.org. Studies have also explored the photo-induced grafting of 4-methyl-5-vinylthiazole onto polymer networks, indicating its ability to be incorporated into polymeric materials through photochemistry researchgate.net. While specific detailed mechanisms for the polymerization of this compound itself are not extensively detailed in the provided search results, the general principles of vinyl polymerization apply, involving chain initiation, propagation, and termination steps.

Compound Name List:

this compound

4-Methyl-5-vinylthiazole

Vinylsulfurol

5-ethenyl-4-methyl-1,3-thiazole

N-Tosyl aziridines

Bromodifluoromethylphosphonate

3,4-Dimethyl-5-vinylthiazole

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

Phenazine

Styrenes

Nitroalkenes

Methyl iodide

Radical Propagation Pathways

Radical polymerization is a cornerstone of polymer synthesis, characterized by a chain reaction mechanism involving initiation, propagation, termination, and chain transfer steps. For this compound, the presence of the vinyl group makes it susceptible to free radical addition.

Mechanism: The process typically begins with the thermal or photochemical decomposition of an initiator (e.g., azo-bis-isobutyronitrile - AIBN) to generate primary radicals. These radicals then add to the vinyl group of the this compound monomer, creating a monomer radical that initiates the polymer chain. The propagation step involves the sequential addition of monomer units to the growing radical chain end. Termination can occur through combination (two growing chains merging) or disproportionation (hydrogen atom transfer between two growing chains, resulting in one saturated and one unsaturated chain end). Chain transfer reactions, where the radical activity is transferred to another molecule (such as the monomer, solvent, or a chain transfer agent), can also occur, influencing molecular weight and polymer architecture.

Research Findings: While specific detailed kinetic data for the homopolymerization of this compound via conventional free radical methods are not extensively reported in the searched literature, general principles apply. For vinylthiazole derivatives, studies have indicated kinetic parameters relevant to chain transfer. For instance, research on vinylthiazoles polymerized in toluene (B28343) reported a ratio of the transfer to propagation rate constants () in the range of researchgate.net. This suggests that chain transfer to monomer or solvent can be a significant factor influencing the molecular weight of poly(vinylthiazole)s.

Furthermore, controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), have been explored for related vinylthiazole structures. For example, ATRP of a derivative, 4-methyl-5-vinylthiazole, used in the synthesis of poly(ionic liquid)s, yielded polymers with molecular weights up to approximately 30,100 and dispersities (Đ) between 1.2 and 1.4 researchgate.net. These results highlight the potential for achieving well-defined polymer structures with controlled molecular weights and narrow molecular weight distributions when employing advanced radical polymerization methods.

Table 1: Kinetic Parameters for Vinylthiazole Derivatives in Radical Polymerization

| Monomer Derivative | Polymerization Method | Solvent | Kinetic Parameter () | Molecular Weight () | Polydispersity (Đ) | Reference |

| Vinylthiazoles (general) | Conventional Radical | Toluene | Not Specified | Not Specified | researchgate.net | |

| 4-Methyl-5-vinylthiazole | ATRP | Not Specified | Not Applicable | Up to ~30,100 | 1.2 - 1.4 | researchgate.net |

Cationic Polymerization Dynamics

Cationic polymerization is initiated by electrophilic species, typically carbocations, which are generated by Lewis acids or protic acids. For vinyl monomers like this compound, the electron-rich nature of the thiazole ring and the vinyl group can influence its reactivity in cationic polymerization.

Mechanism: Cationic polymerization is initiated when a cation (e.g., generated from a Lewis acid and a co-initiator) attacks the electron-rich double bond of the monomer, forming a carbocationic propagating species. This carbocation then adds sequentially to other monomer units. Chain transfer reactions are particularly significant in cationic polymerization, often involving transfer of a proton to the monomer or solvent, leading to termination and the generation of a new active center. Termination can also occur through combination with a counter-ion or other deactivation processes. The presence of water or protic impurities can significantly interfere with cationic polymerization due to the high reactivity of carbocations towards them, often leading to chain transfer or termination rsc.org.

Research Findings: Specific research detailing the cationic polymerization of this compound is limited in the provided search results. However, general principles observed in the cationic polymerization of other vinyl monomers offer insights. For instance, studies on N-vinylcarbazole have explored the influence of monomer deuteration on polymerization rates and stereoselectivity, suggesting that the relative rates of propagation and conformer equilibration are critical determinants of tacticity nih.gov. While this is not directly about this compound, it highlights the complex interplay of kinetic factors in cationic vinyl monomer polymerization. The efficiency of initiation and the propensity for chain transfer reactions are key parameters that would govern the molecular weight and dispersity of poly(this compound) if polymerized cationically.

Due to the lack of specific quantitative data for this compound in cationic polymerization from the provided sources, a data table for this section cannot be generated.

Compound Name List:

this compound

4-vinylthiazole

4-methyl-5-vinylthiazole

Computational Chemistry and Theoretical Modeling of Vinylthiazoles

Quantum Chemical Characterization of Electronic Structure

The electronic structure of a molecule is fundamental to its chemical behavior. Quantum chemical methods provide a framework for calculating and analyzing this structure with high accuracy.

Density Functional Theory (DFT) and ab initio methods are mainstays in the computational study of molecules like 5-vinylthiazole and its common analogue, 4-methyl-5-vinylthiazole (B145775). Studies have shown that methods such as Møller-Plesset perturbation theory (MP2) and DFT functionals like B3LYP are frequently used to predict molecular properties. mdpi.comrsc.org For instance, in the study of 4-methyl-5-vinylthiazole, quantum chemical calculations were essential to support experimental data obtained from microwave spectroscopy. researchgate.nettandfonline.com These calculations helped in confirming the planarity of the molecule, although some levels of theory, such as MP2, occasionally predicted non-planar structures with the vinyl group tilted out of the thiazole (B1198619) ring plane. researchgate.nettandfonline.com

DFT calculations have also been employed to investigate the electronic properties of polymers derived from 4-methyl-5-vinylthiazole (MVT). semanticscholar.orgnih.gov These theoretical studies are crucial for understanding how the electronic environment of the thiazole ring changes upon polymerization or substitution. mdpi.com

| Computational Method | Basis Set | Calculated Properties | Reference |

|---|---|---|---|

| MP2 | Not Specified | Molecular Structure (Planarity) | researchgate.nettandfonline.com |

| B3LYP-D3BJ | 6-311++G(d,p) | Rotational Constants, Quadrupole Coupling Constants | mdpi.com |

| MP2 | 6-311++G(d,p) | Rotational Constants, Quadrupole Coupling Constants | mdpi.com |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comresearchgate.net

For materials involving 4-methyl-5-vinylthiazole, FMO analysis has been used to explain their enhanced electrochemical or photocatalytic performance. In one study, 4-methyl-5-vinylthiazole was used to modify the surface of g-C3N4, acting as an electron acceptor to adjust the HOMO and LUMO dispersion and improve electron mobility. cumbria.ac.uk In another investigation, DFT calculations were used to study the HOMO-LUMO bandgap of a copolymer formed from 4-methyl-5-vinylthiazole and sulfur. mdpi.com The calculations showed that as the number of sulfur chains connected to the MVT unit increased, the HOMO-LUMO gap decreased significantly, which helps to explain the material's improved rate performance in batteries. mdpi.com The energy difference between the HOMO and LUMO orbitals is an indicator of the chemical stability of a molecule. researchgate.net

| System | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (eV) |

|---|---|---|---|

| MVT-S8 | -6.02 | -2.11 | 3.91 |

| MVT-(S8)2 | -5.74 | -2.68 | 3.06 |

| MVT-(S8)3 | -5.65 | -2.88 | 2.77 |

| Protonated MVT-(S8)3 | -6.35 | -4.01 | 2.34 |

Molecular Dynamics and Conformational Energy Landscapes

Understanding the flexibility and conformational preferences of this compound is crucial for predicting its interactions and behavior. Molecular dynamics and conformational energy landscape mapping are the primary computational tools for this purpose.

Potential energy surface (PES) scans are computational procedures used to map the energy of a molecule as a function of one or more internal coordinates, such as bond rotation angles. qcware.com This technique is instrumental in identifying stable conformers and the energy barriers that separate them. qcware.com For molecules like 4-methyl-5-vinylthiazole, a key torsional motion is the rotation of the vinyl group relative to the thiazole ring. Studies have noted a remarkably low torsional potential around this dihedral angle. rsc.orgrsc.org The calculation of the PES for this rotation involves systematically changing the dihedral angle in small increments and optimizing the rest of the molecular geometry at each step. researchgate.netresearchgate.net This process reveals the energetic landscape of the conformational change.

Theoretical calculations are highly effective in predicting the most stable conformations of a molecule. For 4-methyl-5-vinylthiazole, computational studies have been performed to complement microwave spectroscopy experiments. These calculations predicted that the anti-conformer, where the vinyl group is oriented away from the methyl group, is the most stable. researchgate.nettandfonline.com This theoretical finding was in excellent agreement with experimental observations, which detected only the anti-conformer in the gas phase under molecular jet conditions. researchgate.nettandfonline.com The ability of quantum chemical calculations to accurately predict conformational preferences is a testament to their predictive power.

| Conformer | Predicted Relative Energy | Theoretical Method | Experimental Observation |

|---|---|---|---|

| anti-Conformer | Global Minimum | Quantum Chemistry | Observed |

| syn-Conformer | Higher Energy | Quantum Chemistry | Not Observed |

Mechanistic Elucidation through Computational Simulation

Beyond static properties, computational simulations are vital for elucidating the step-by-step pathways of chemical reactions. github.ioyoutube.com A recent computational study investigated the [4+2] cycloaddition reactions of 2-amino-4-alkenylthiazoles with nitroalkenes. acs.org The study proposed a stepwise mechanism based on computational analysis. The proposed pathway involves an initial nucleophilic attack from the C-5 position of the thiazole onto the nitroalkene, forming a zwitterionic intermediate. acs.org The computational models showed that this intermediate's formation and subsequent evolution dictate the reaction's outcome. In some cases, the simulations revealed that the reaction proceeds through a tandem Diels-Alder/hetero-Claisen process. acs.org Such detailed mechanistic insights provided by computational simulations are invaluable for understanding and optimizing complex organic reactions.

Transition State Theory and Reaction Pathway Mapping

Transition state theory is a fundamental concept used to explain the reaction rates of elementary chemical reactions by examining the properties of the activated complex at the transition state. wikipedia.org Computational studies on vinylthiazoles have extensively used this theory to map out potential energy surfaces and elucidate reaction mechanisms, particularly for cycloaddition reactions.

In the context of polar [4+2] cycloaddition reactions, 5-alkenyl-2-aminothiazoles function as "in-out" dienes. um.esmdpi.com Theoretical calculations have been crucial in understanding the complex mechanistic pathways of these reactions. For instance, the reaction of 2-dimethylamino-4-vinylthiazole with nitroalkenes was investigated using Density Functional Theory (DFT) at the ωB97X-D/6-31+G** level. nih.govacs.org This analysis revealed four potential competing pathways depending on the approach of the reactants. nih.gov

The calculations showed a preference for pathways where the C4=C5 bond of the thiazole ring acts as the dienophile. acs.org Interestingly, for some pathways, a straightforward concerted Diels-Alder reaction is not the most favorable. Instead, a tandem sequence involving a hetero-Diels–Alder reaction followed by a hetero-Claisen researchgate.netresearchgate.net sigmatropic rearrangement was identified as the operative mechanism. acs.org The energy barriers for these multi-step pathways were calculated to be lower than those for a direct cycloaddition, explaining the observed product formation. acs.org

A summary of calculated energy barriers for different reaction pathways is presented below.

| Reactants | Pathway | Activation Energy (ΔG‡, kcal·mol−1) | Mechanism Type |

| 2-dimethylamino-4-vinylthiazole + nitroethylene | Path A (endo) | 20.3 - 26.6 | Tandem Hetero-Diels-Alder / Hetero-Claisen |

| 2-dimethylamino-4-vinylthiazole + nitroethylene | Path B | 25.5 - 29.9 | Direct [4+2] Cycloaddition |

Data sourced from computational studies on Diels-Alder reactions of vinylthiazoles. acs.org

These computational findings highlight that while a concerted mechanism with an asynchronous transition state is possible, stepwise mechanisms or more complex tandem processes can be energetically favored. um.esacs.org The polar character of the reaction, influenced by the electron-donating amino group on the thiazole ring, plays a significant role in determining the feasibility and nature of the transition state. um.es

Adsorption Mode Analysis in Surface Interactions

Theoretical modeling is instrumental in understanding how vinylthiazole derivatives interact with and adsorb onto solid surfaces, which is critical for applications like corrosion inhibition. sci-hub.se Computational studies, often combining DFT with molecular dynamics (MD) simulations, have been performed to analyze the adsorption behavior of these molecules. researchgate.netsci-hub.se

For example, the interaction of 4-methyl-5-vinylthiazole (MVT), a close derivative of this compound, has been studied as a corrosion inhibitor for copper in acidic media. researchgate.netsci-hub.seresearchgate.net DFT calculations are used to optimize the geometry of the molecule and calculate quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), and the dipole moment. These parameters help predict the reactivity and adsorption capability of the molecule. sci-hub.se

The adsorption of thiazole inhibitors on metal surfaces can be successfully described by the Langmuir adsorption isotherm, indicating the formation of a monolayer on the surface. researchgate.netsci-hub.se Theoretical studies on related thiazole compounds inhibiting corrosion on steel surfaces suggest that the adsorption can be a mix of physisorption and chemisorption. acs.org MD simulations provide a dynamic picture of the adsorption process, showing the preferred orientation of the molecule on the surface. For thiazole derivatives, a flat or parallel adsorption mode is often favored, as it maximizes the contact area and interaction between the π-electrons of the aromatic ring and the vacant d-orbitals of the metal atoms. acs.org

The primary adsorption sites for thiazole-based inhibitors are the heteroatoms (N and S) and the π-system of the thiazole ring. sci-hub.seacs.org The vinyl group in this compound extends the conjugated π-system, which can enhance its interaction with the metal surface. sci-hub.se

| Molecule | Surface | Primary Interaction Sites | Adsorption Mode |

| Thiazole Derivatives | Copper | N, S atoms, π-electrons | Physisorption/Chemisorption |

| 2-isobutylthiazole | X65 Steel | Thiazole Ring | Physicochemical |

| 4-methyl-5-vinylthiazole | Copper | N, S atoms, conjugated π-system | Langmuir Adsorption |

This table summarizes findings from computational studies on the surface interactions of thiazole derivatives. researchgate.netsci-hub.seacs.org

Benchmarking of Quantum Chemical Methods for Structural Prediction

The accuracy of computational predictions is highly dependent on the chosen quantum chemical method and basis set. Therefore, benchmarking these methods against experimental data is crucial for reliable structural prediction. jocpr.com

In the study of vinylthiazoles, various computational methods have been employed. For geometry optimizations and energy calculations, DFT methods like B3LYP are common. um.essci-hub.se However, different methods can sometimes yield conflicting results. For instance, in the structural analysis of 4-methyl-5-vinylthiazole, calculations using the Møller–Plesset perturbation theory (MP2) method suggested a non-planar structure, with the vinyl group tilted out of the thiazole ring plane. researchgate.net In contrast, experimental data from microwave spectroscopy, specifically the analysis of the inertial defect and the ¹⁴N nuclear quadrupole coupling constant (χcc), strongly supported a planar geometry for the molecule. researchgate.net This discrepancy highlights the importance of experimental validation when selecting a computational method for structural predictions of such conjugated systems.

For calculating orbital energies, it has been shown that a combination of methods can yield more accurate results. For example, using B3LYP/6-31G geometries for single-point Hartree-Fock (HF) calculations with the 6-31G basis set has been reported to provide more accurate orbital energies than using the B3LYP level alone. um.es More recent high-level computational studies on related systems have utilized double-hybrid DFT functionals like ωB97X-D with larger basis sets such as 6-31+G** to achieve a more accurate description of the potential energy surface. nih.gov

| Method | Predicted Feature | Comparison with Experiment | Reference |

| MP2 | Molecular Geometry of 4-methyl-5-vinylthiazole | Predicted non-planar structure, contrary to experimental findings of planarity. | researchgate.net |

| B3LYP/6-31G | Geometry Optimization | Commonly used for vinylthiazole systems. | um.es |

| HF/6-31G on B3LYP/6-31G geometry | Orbital Energies | Reported to be more accurate than B3LYP energies alone. | um.es |

| ωB97X-D/6-31+G** | Reaction Energy Barriers | Used for detailed mechanistic studies of vinylthiazole reactions. | nih.gov |

This table presents a benchmark comparison of various quantum chemical methods used for the structural and energetic prediction of vinylthiazole derivatives.

The interplay between high-resolution microwave spectroscopy and quantum chemical calculations is particularly powerful for validating computational methods and obtaining precise structural and electronic information. researchgate.netu-pec.fr

Advanced Materials Science and Catalytic Applications of Vinylthiazoles

Development of Polymeric Materials Based on Vinylthiazole Monomers

Vinylthiazole monomers can be polymerized to create functional polymers with tailored properties. These polymers find applications in advanced materials due to their unique electronic, ionic, and responsive characteristics.

Poly(vinylthiazolium) as Polymeric Binders in Energy Storage Systems

Thiazolium-type poly(ionic liquid)s (PILs), derived from vinylthiazole monomers, have shown promise as polymeric binders for lithium-ion batteries (LIBs) acs.orgacs.orgnih.govresearchgate.net. Specifically, the quaternization of 4-methyl-5-vinylthiazole (B145775) with methyl iodide, followed by anion exchange to introduce anions such as bis(trifluoromethanesulfonyl)imide (TFSI), yields ionic liquid monomers. These monomers can be polymerized via radical polymerization to form thiazolium-type PILs. The resulting polymers, particularly those with TFSI anions, have been demonstrated to be high-performance binders for lithium-ion battery electrodes acs.orgacs.orgnih.govresearchgate.net. These thiazolium polymers also serve as excellent stabilizers for carbon nanotubes and binders in electrodes for lithium-ion batteries rsc.org.

Thermoresponsive Polymeric Architectures

Polymers incorporating vinylthiazolium units can exhibit thermoresponsive behavior. For instance, a poly(vinylthiazolium) polymer synthesized from a monomer derived from 4-methyl-5-vinylthiazole displayed an unexpected lower critical solution temperature (LCST)-type phase transition in acetone (B3395972) rsc.orgscispace.com. This phase transition temperature was found to be tunable by adjusting the polymer concentration, ionic strength, and the addition of cosolvents rsc.orgscispace.com. Furthermore, covalent modification of graphitic carbon nitride (g-C3N4) with 4-methyl-5-vinylthiazole (vTA) has been reported to induce hydrophobization and influence electron transport, suggesting potential for creating novel responsive materials rsc.orgresearchgate.netacs.org.

Organic Semiconductors and Photovoltaic Device Components

Conjugated compounds incorporating vinylthiazole units possess strong polarization along their π-chains, making them attractive for applications in linear and nonlinear optics, as well as photorefractive materials researchgate.net. The electronic properties of these systems can be further tuned by attaching electron-donating or electron-accepting groups. The ability to form conjugated structures with specific optical properties makes them relevant for advanced photonic devices. Additionally, the modification of materials like carbon nitride with vinylthiazole groups has been explored to enhance their dispersibility in organic solvents and their suitability for optoelectronic applications, such as transparent films for optoelectronics researchgate.netacs.org.

Catalytic and Photocatalytic Systems

The thiazolium moiety, often generated from vinylthiazole derivatives, is a key component in various catalytic systems, particularly those involving N-heterocyclic carbenes (NHCs) and photocatalysis.

Organocatalytic Applications of Thiazolium Derivatives

Thiazolium salts serve as precursors to N-heterocyclic carbenes (NHCs), which are potent organocatalysts for a range of organic transformations. These include the Stetter reaction, cross-benzoin condensation, and various radical-mediated reactions researchgate.netresearchgate.netsigmaaldrich.comwikipedia.orgorganic-chemistry.orgacs.orgrsc.orgscripps.edu. Thiazolium-derived NHCs are valued for their tunable electronic and steric properties, allowing for control over reactivity and selectivity. For example, poly(3,4-dimethyl-5-vinylthiazolium)s, when used in conjunction with a base like DBU, have demonstrated excellent catalytic activity in the thioesterification of aldehydes with thiols and in thiol-ene click reactions, with the polymer precatalysts showing good recyclability researchgate.netsnu.ac.kr.

Photocatalytic Hydrogen Evolution with Vinylthiazole-Modified Composites

Vinylthiazole derivatives, particularly 4-methyl-5-vinylthiazole (MVTh), play a crucial role in enhancing the efficiency of composite photocatalysts for hydrogen evolution from water. MVTh has been incorporated into composite systems, such as Ni-MOF/g-C3N4/CdS, where it acts as a modifier to facilitate directional electron transfer and improve charge carrier separation stmarys-ca.eduresearchgate.netnih.gov. These MVTh-modified composites have achieved significant photocatalytic hydrogen evolution rates, for instance, 17.844 mmol·g−1·h−1, without the need for precious metal cocatalysts stmarys-ca.eduresearchgate.netnih.gov. The presence of MVTh can accelerate electron migration within the composite structure, leading to a substantial increase in hydrogen production compared to unmodified counterparts stmarys-ca.eduresearchgate.netnih.gov.

Table 1: Photocatalytic Hydrogen Evolution Performance of Vinylthiazole-Modified Composites

| Composite System | Modifier | Key Role of Modifier | H₂ Evolution Rate (mmol·g⁻¹·h⁻¹) | Notes | Reference(s) |

| Ni-MOF/g-C3N4/CdS | MVTh | Facilitates electron migration, improves charge separation | 17.844 | No precious metal cocatalyst required; ~79x rate of Ni-MOF/CN | stmarys-ca.eduresearchgate.netnih.gov |

| Phenyl-modified g-C3N4 | vTA | Enhances dispersibility, film formation, optoelectronic use | N/A | Used in optoelectronic applications, not H₂ evolution directly cited | researchgate.netacs.org |

| Graphitic carbon nitride (g-C3N4) | vTA | Induces hydrophobization, influences electron transport | N/A | Used for surface modification and creating hydrophobic hydrogels | rsc.org |

Table 2: Poly(vinylthiazolium)s in Organocatalysis

| Catalyst System | Base (if applicable) | Reaction Type | Performance / Recyclability | Reference(s) |

| Poly(3,4-dimethyl-5-vinylthiazolium) | DBU | Thioesterification of aldehydes with thiols | Excellent catalytic activity; reusable >10 times without loss | researchgate.netsnu.ac.kr |

| Poly(3,4-dimethyl-5-vinylthiazolium) | DBU | Thiol-ene click reaction | Excellent catalytic activity; reusable >3 times without loss | snu.ac.kr |

| Thiazolium-derived NHCs (various structures) | Base | Stetter reaction, Benzoin condensation, Radical reactions | Catalytic activity and selectivity tunable; used in asymmetric synthesis | researchgate.netresearchgate.netsigmaaldrich.comwikipedia.orgorganic-chemistry.orgacs.orgrsc.orgscripps.edu |

Compound List

5-vinylthiazole

4-methyl-5-vinylthiazole (MVTh)

Poly(vinylthiazolium)

Thiazolium-type poly(ionic liquid)s (PILs)

4-methyl-5-vinylthiazol-3-ium iodide (MVTh⁺I⁻)

4-methyl-5-vinylthiazol-3-ium tetrafluoroborate (B81430) (MVTh⁺PF₆)

Thiazolium salts

N-heterocyclic carbenes (NHCs)

Ni-MOF (Nickel-Metal-Organic Framework)

g-C3N4 (graphitic carbon nitride)

CdS (Cadmium Sulfide)

Poly(3,4-dimethyl-5-vinylthiazolium)

Bis(trifluoromethanesulfonyl)imide (TFSI)

1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)

Thiazolo[5,4-d]thiazole-linked COF (TpDTz)

Nickel-thiolate hexameric cluster

Triethanolamine (TEoA)

Phenyl-modified carbon nitride

Engineering of Novel Material Formulations

Vinylthiazole derivatives, characterized by the presence of a thiazole (B1198619) ring and a vinyl group, offer a versatile platform for developing advanced materials with tailored properties. The unique electronic and structural features of the vinylthiazole moiety enable their application in diverse fields, including corrosion inhibition and the creation of photoresponsive materials. Research into these compounds highlights their potential to address contemporary material science challenges through precise molecular design and formulation.

Vinylthiazole Derivatives as Corrosion Inhibitors

The heterocyclic nature of thiazole compounds, particularly the presence of nitrogen and sulfur atoms, makes them effective candidates for corrosion inhibition. These heteroatoms, along with the pi-electron systems within the molecule, facilitate strong adsorption onto metal surfaces, thereby creating a protective barrier against corrosive agents.

Studies have investigated the performance of specific vinylthiazole derivatives in mitigating metal corrosion. For instance, research comparing 4-methyl-5-vinylthiazole (MVT) with other thiazole flavor ingredients, such as 5-(2-hydroxyethyl)-4-methylthiazole (HMT), in protecting copper against chloride-induced corrosion in NaCl solutions has shown promising results. The findings indicate that MVT exhibits superior anticorrosion activity compared to HMT. This enhanced performance is attributed to its conjugated system, specifically the ethenyl group, which contributes more significantly to electron donation and adsorption onto the copper surface than the hydroxyethyl (B10761427) group found in HMT nih.govresearchgate.net. The conjugated structure and the position of functional groups are identified as key factors influencing a compound's corrosion inhibition ability researchgate.net.

While specific quantitative data for this compound itself in corrosion inhibition studies is less prevalent in the provided snippets, the general understanding of thiazole derivatives suggests that the vinyl group, being a conjugated system, can enhance adsorption and electron donation capabilities. This molecular characteristic is crucial for forming a stable protective film on metal surfaces, effectively blocking active corrosion sites and impeding electrochemical reactions mdpi.comhelsinki.finih.govmdpi.commdpi.com.

Table 1: Comparative Corrosion Inhibition Performance of Vinylthiazole Derivatives

| Compound | Metal Protected | Corrosive Medium | Key Structural Feature for Inhibition | Comparative Performance | Reference(s) |

| 4-methyl-5-vinylthiazole (MVT) | Copper (Cu) | NaCl solution | Conjugated ethenyl group, thiazole ring | Better than HMT | nih.govresearchgate.net |

| 5-(2-hydroxyethyl)-4-methylthiazole (HMT) | Copper (Cu) | NaCl solution | Hydroxyethyl group, thiazole ring | Less effective than MVT | nih.govresearchgate.net |

Note: While specific inhibition efficiency percentages for MVT were not detailed in the provided snippets, its superior performance relative to HMT was noted.

Photomechanical Molecular Crystals and Their Photoresponsive Behavior

The incorporation of the vinylthiazole moiety into molecular designs has also led to the development of novel photomechanical molecular crystals. These materials exhibit mechanical responses, such as bending, twisting, or elongation, upon exposure to light, driven by solid-state photochemical reactions.

Research has focused on synthesizing derivatives that combine a photoactive chromophore, like anthracene, with a vinylthiazole unit. For instance, two such derivatives were synthesized: (E)-2-(2-(anthracen-9-yl)vinyl)thiazole ((E)-AT) and (E)-3-(anthracen-9-yl)-2-(thiazol-2-yl)acrylonitrile ((E)-ATCN) acs.orgacs.org. These compounds were designed to explore how molecular structure and intermolecular interactions influence photoresponsive behavior in the crystalline state.

A key finding from this research is the differential photoresponsiveness between these two derivatives. While (E)-AT undergoes reversible photoisomerization in solution, it remains photoinert in the solid state. In contrast, the (E)-ATCN crystals, which feature an electron-withdrawing cyano group on the vinyl structure, exhibit vigorous photomechanical responses, including bending, twisting, elongation, and curling, upon visible light irradiation. This behavior is linked to an E-to-Z photoisomerization reaction occurring within the crystal lattice acs.orgacs.org. The presence of the cyano group in (E)-ATCN significantly influences crystal packing and intermolecular interactions, which are critical for enabling solid-state photochemistry and subsequent photomechanical motions acs.org. This work demonstrates that rational molecular design, including the strategic placement of functional groups, can effectively regulate intermolecular interactions and crystal structures to achieve desired photomechanical responses in molecular crystals.

Biological Activity Research and Mechanistic Insights

Investigation of Biological Activity of 5-Vinylthiazole Derivatives

The thiazole (B1198619) ring is a prominent heterocyclic scaffold in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds. globalresearchonline.netijper.orgeurekaselect.com The introduction of a vinyl group at the 5-position of the thiazole ring presents a unique structural feature that can influence the molecule's interaction with biological targets. Research into the biological activities of this compound derivatives is still developing, with broader studies on substituted thiazoles providing foundational knowledge.

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For thiazole derivatives, modifications at various positions of the ring have been shown to significantly impact their therapeutic properties.

While specific SAR studies focusing exclusively on a series of this compound derivatives are not extensively documented in the reviewed literature, the influence of substituents at the 5-position of the thiazole ring has been investigated in other contexts. For instance, studies on various thiazole-based compounds have shown that the nature of the substituent at the C5 position can modulate activities such as antimicrobial, anti-inflammatory, and anticancer effects. nih.govsemanticscholar.org

The following table summarizes the general influence of substituents at the C5 position of the thiazole ring on biological activity, based on broader studies of thiazole derivatives.

| Position of Substitution | Type of Substituent | General Impact on Biological Activity |

| C5 | Acyl groups | Can confer antibacterial properties. semanticscholar.org |

| C5 | Arenediazo groups | May lead to antibacterial activity. semanticscholar.org |

| C5 | Increasing substituent size | Has been shown to improve potency in some contexts (e.g., RORγt inhibition). researchgate.net |

This table is based on general findings for C5-substituted thiazoles and not specifically on this compound derivatives.

Understanding the biochemical mechanisms through which this compound derivatives exert their effects is a key area of research. While specific mechanisms for this compound derivatives are not yet fully elucidated, studies on related thiazole compounds provide valuable insights. Thiazole-containing molecules are known to interact with a variety of biological targets, including enzymes and receptors.

One approach to understanding these interactions is through quantitative structure-activity relationship (QSAR) studies. A 2D-QSAR study on a series of 59 thiazole derivatives as 5-lipoxygenase (5-LOX) inhibitors has provided a model for predicting their anti-inflammatory activity. laccei.org 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators. The study developed a model that could predict the inhibitory activity (pIC50) of these compounds, suggesting that specific structural features of the thiazole derivatives are crucial for their interaction with the 5-LOX enzyme. laccei.org Although this study did not specifically include this compound, it highlights a potential mechanism for the anti-inflammatory activity of thiazole derivatives.

The thiazole nucleus is a core component of thiamine (B1217682) pyrophosphate (TPP), a coenzyme essential for the activity of several enzymes involved in carbohydrate and amino acid metabolism. libretexts.org The thiazole ring of TPP plays a direct role in catalysis by stabilizing carbanion intermediates. This well-established biochemical role of the thiazole ring suggests that synthetic thiazole derivatives, including those with a vinyl group, could potentially interact with TPP-dependent enzymes or other enzymes by mimicking the natural coenzyme.

Biosynthetic Pathways and Metabolic Origins

The thiazole ring is a fundamental building block in various natural products, most notably in the essential vitamin B1, thiamine. Understanding the biosynthesis of the thiazole moiety provides insights into the metabolic origins of naturally occurring thiazole compounds, including this compound.

This compound, or more specifically 4-methyl-5-vinylthiazole (B145775), has been identified as a naturally occurring flavor compound in a variety of foods, including cocoa, coffee, roasted hazelnuts, and cooked pork. thegoodscentscompany.cominnospk.com Its presence contributes to the nutty and meaty flavor profiles of these foods.

The biosynthesis of the thiazole moiety in organisms is best understood through the study of thiamine (vitamin B1) biosynthesis. nih.gov In all organisms that synthesize thiamine, the thiazole and pyrimidine (B1678525) moieties are synthesized through separate pathways and then coupled to form thiamine monophosphate. nih.gov The thiazole precursor is 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (B84403). While the direct biosynthetic pathway leading to the vinyl group in 4-methyl-5-vinylthiazole is not explicitly detailed in the available literature, it is plausible that it arises from a modification of the hydroxyethyl (B10761427) side chain of the thiamine thiazole precursor, for instance, through a dehydration reaction.

The biosynthesis of the thiazole ring itself is a complex enzymatic process. In prokaryotes such as Bacillus subtilis and Escherichia coli, the formation of the thiazole ring requires several enzymes. nih.gov The sulfur atom of the thiazole is derived from cysteine, while the C2 and N3 atoms come from glycine (B1666218) (in B. subtilis) or tyrosine (in E. coli), and the remaining carbon atoms are derived from 1-deoxy-D-xylulose 5-phosphate (DXP). nih.govnih.gov

In yeasts, the biosynthesis of the thiazole moiety also involves cysteine as the sulfur donor, along with glycine and a pentose (B10789219) phosphate. researchgate.net

The enzymatic pathway for the formation of the thiazole ring in thiamine biosynthesis has been extensively studied, particularly in prokaryotes. This process serves as a model for understanding how thiazole rings are constructed in nature.

In Bacillus subtilis, the key enzymes involved in the synthesis of the thiazole phosphate are ThiF, ThiS, ThiO, ThiG, and a NifS-like protein. nih.gov The process can be summarized as follows:

ThiS Adenylation: The enzyme ThiF catalyzes the adenylation of the C-terminus of ThiS, a sulfur carrier protein.

Sulfur Transfer: A NifS-like cysteine desulfurase transfers sulfur from cysteine to the adenylated ThiS, forming a thiocarboxylate.

Glycine Oxidation: ThiO, an oxidase, converts glycine into an imine.

Thiazole Ring Formation: The enzyme ThiG, a thiazole synthase, catalyzes the complex cyclization reaction that brings together the sulfur from ThiS-thiocarboxylate, the atoms from the glycine imine, and 1-deoxy-D-xylulose 5-phosphate (DXP) to form the thiazole phosphate ring. nih.gov

The following table outlines the key enzymes and their functions in the biosynthesis of the thiazole moiety of thiamine in Bacillus subtilis.

| Enzyme | Function |

| ThiF | Catalyzes the adenylation of ThiS. nih.gov |

| NifS-like protein | Transfers sulfur from cysteine to ThiS. nih.gov |

| ThiO | Oxidizes glycine to an imine. nih.gov |

| ThiG | Catalyzes the formation of the thiazole phosphate ring. nih.gov |

| ThiS | Acts as a sulfur carrier protein. nih.gov |

This well-characterized enzymatic pathway for thiazole ring formation provides a fundamental framework for understanding the biosynthesis of naturally occurring thiazole derivatives. While the specific enzymes responsible for the formation of this compound have not been identified, it is likely that the core thiazole ring is assembled through a similar enzymatic cascade, followed by modifications to the side chain at the 5-position.

Environmental Research Perspectives on Vinylthiazoles

Studies on Biodegradation Pathways

The biodegradation of a chemical compound refers to its breakdown by microorganisms such as bacteria and fungi. This process is a primary mechanism for the removal of organic compounds from the environment. Currently, there is a notable lack of published research focusing specifically on the biodegradation pathways of 5-vinylthiazole. However, the scientific literature on the microbial degradation of other thiazole-containing compounds can offer potential analogous pathways.

For instance, research on benzothiazoles, which feature a thiazole (B1198619) ring fused to a benzene (B151609) ring, has identified certain microbial strains capable of their degradation. Studies have demonstrated that some bacteria can initiate the breakdown of the benzothiazole (B30560) structure through a meta-cleavage pathway of the aromatic ring. This process involves enzymatic cleavage of the ring, leading to the formation of smaller, more readily metabolized molecules. While this compound lacks the fused benzene ring, the thiazole ring itself is a common feature, suggesting that similar enzymatic systems might be capable of its degradation.

It is hypothesized that the biodegradation of this compound could proceed through the oxidation of the vinyl group, potentially forming an alcohol or epoxide intermediate. This could be followed by the opening of the thiazole ring, a process that has been observed in the metabolism of other heterocyclic compounds. The subsequent degradation of the resulting fragments would likely lead to the formation of simpler organic compounds, carbon dioxide, and inorganic forms of nitrogen and sulfur.

To illustrate the types of findings in related fields, the following table summarizes biodegradation data for other heterocyclic compounds, highlighting the types of microorganisms and degradation products involved. It is important to note that this data is not directly applicable to this compound but serves to provide context for potential biodegradation research.

| Compound Class | Example Compound | Degrading Microorganism(s) | Key Degradation Pathway/Products |

| Benzothiazoles | 2-Mercaptobenzothiazole | Rhodococcus sp. | Ring cleavage, formation of sulfate (B86663) and ammonia |

| Isothiazolinones | 5-Chloro-2-methyl-4-isothiazolin-3-one | Mixed microbial cultures | Rapid ring cleavage and oxidation |

| Pyrethroids | Beta-cyfluthrin | Bacterial consortium | Ester hydrolysis and oxidation academicjournals.org |

Further research is necessary to isolate and identify specific microorganisms capable of degrading this compound and to elucidate the precise enzymatic reactions and metabolic pathways involved. Such studies would be invaluable for predicting the environmental persistence of this compound and for developing potential bioremediation strategies.

Environmental Persistence and Fate Analysis

The environmental persistence of a compound is a measure of how long it remains in the environment before being broken down by chemical, physical, or biological processes. The fate of a compound describes its transport and transformation in various environmental compartments, including soil, water, and air.

Direct studies on the environmental persistence and fate of this compound are not widely available in peer-reviewed literature. However, an assessment by the European Food Safety Authority (EFSA) on the related compound, 4-methyl-5-vinylthiazole (B145775), when used as a flavoring in animal feed, concluded that it was not expected to pose a risk to the environment. rsc.orgresearchgate.net This suggests that the compound is likely to have low persistence and/or low ecotoxicity.

The environmental fate of a vinylthiazole compound will be influenced by several factors:

Biodegradation: As discussed in the previous section, microbial degradation is a key process that can reduce the persistence of organic compounds in soil and water. The rate of biodegradation will depend on environmental conditions such as temperature, pH, and the presence of suitable microbial populations.

Photodegradation: Some chemical compounds can be broken down by sunlight, a process known as photodegradation or photolysis. Research on a thiazole-containing pharmaceutical compound demonstrated that it could degrade when exposed to visible light, reacting with singlet oxygen in a process that led to the cleavage of the thiazole ring. nih.gov This indicates that photodegradation could be a relevant environmental fate process for this compound, particularly in surface waters and on soil surfaces.

Hydrolysis: Hydrolysis is a chemical reaction with water that can break down some compounds. The stability of the thiazole ring suggests that hydrolysis may not be a primary degradation pathway under typical environmental pH conditions, though this would need to be confirmed through specific studies.

Sorption: The tendency of a compound to attach to soil or sediment particles is known as sorption. This process can affect its mobility and bioavailability for degradation. The specific chemical properties of this compound will determine its sorption behavior.

The following table presents hypothetical persistence data for a generic vinylthiazole compound to illustrate the types of parameters that are evaluated in environmental fate studies.

| Environmental Compartment | Persistence Metric | Value Range | Influencing Factors |

| Soil | Half-life (DT50) | Days to weeks | Microbial activity, soil type, temperature, moisture |

| Water | Half-life (DT50) | Days | Biodegradation, photodegradation, pH |

| Sediment | Half-life (DT50) | Weeks to months | Anaerobic/aerobic conditions, sorption |

| Air | Atmospheric Half-life | Hours to days | Reaction with hydroxyl radicals |

Q & A

Q. What are the standard protocols for synthesizing 5-vinylthiazole derivatives, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of this compound derivatives typically involves cyclization reactions or functionalization of pre-existing thiazole cores. For example, thiazole rings can be formed via Hantzsch thiazole synthesis, which involves reacting α-haloketones with thioureas. Reaction optimization requires precise control of temperature (e.g., 60–100°C), solvent selection (polar aprotic solvents like DMF or DMSO), and catalysts (e.g., CuI for click chemistry). Monitoring via thin-layer chromatography (TLC) ensures reaction progress, while purification by column chromatography or recrystallization enhances yield and purity. Structural validation using -NMR and -NMR is critical to confirm regioselectivity and functional group integrity .

Q. How can spectroscopic techniques characterize this compound and its derivatives?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : -NMR identifies vinyl proton signals (δ 5.0–6.5 ppm as doublets or triplets) and thiazole protons (δ 7.5–8.5 ppm). -NMR distinguishes carbonyl carbons (δ 160–170 ppm) and vinyl carbons (δ 110–130 ppm).

- Infrared (IR) Spectroscopy : Stretching vibrations for C=C (1640–1680 cm) and C=N (1500–1600 cm) confirm the thiazole core.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion peaks and fragmentation patterns to validate molecular formulas.

Combining these techniques ensures unambiguous structural assignment .

Q. What are the key physicochemical properties of this compound, and how are they determined experimentally?

- Methodological Answer :

- Solubility : Tested in solvents (e.g., water, ethanol, DMSO) via gravimetric analysis.

- Thermal Stability : Differential scanning calorimetry (DSC) measures melting points and decomposition temperatures.

- LogP (Lipophilicity) : Determined using reversed-phase HPLC or shake-flask methods.

Data from NIST Chemistry WebBook (e.g., vapor pressure, boiling points) provide reference values for benchmarking experimental results .

Advanced Research Questions

Q. How should researchers address contradictions in genotoxicity data for this compound across experimental models?

- Methodological Answer : Discrepancies may arise from differences in experimental conditions. For example, in vitro micronucleus assays using human lymphocytes showed varying results depending on treatment duration (3–24 hours) and metabolic activation (S9-mix). Key steps:

- Replicate Studies : Conduct assays under identical conditions (e.g., 200–1252 µg/mL concentration range, ±S9-mix) .

- Mechanistic Follow-Up : Use comet assays to assess DNA damage or flow cytometry to evaluate cell cycle arrest.

- Cross-Model Validation : Compare results from bacterial reverse mutation tests (Ames test) and mammalian cell assays to resolve contradictions .

Q. What methodologies are effective in designing this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., methyl, nitro, or aryl groups) at the 4-position of the thiazole ring to modulate electronic effects. For example, 4-methyl-5-vinylthiazole demonstrated genotoxicity, suggesting substituents influence biological outcomes .

- Click Chemistry : Attach triazole or imidazole moieties via Cu-catalyzed azide-alkyne cycloaddition to improve binding affinity to biological targets .

- Molecular Docking : Use software like AutoDock to predict interactions with enzymes (e.g., cytochrome P450) or receptors, guiding rational design .

Q. How can researchers optimize reaction pathways to minimize byproducts in this compound synthesis?

- Methodological Answer :

- Catalyst Screening : Test palladium or ruthenium catalysts for cross-coupling reactions to improve regioselectivity.